molecular formula C8H2BrCl2FN2 B8052575 8-Bromo-2,4-dichloro-6-fluoroquinazoline

8-Bromo-2,4-dichloro-6-fluoroquinazoline

Cat. No.: B8052575
M. Wt: 295.92 g/mol
InChI Key: UOTCZWJWYOPOMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Properties

IUPAC Name

8-bromo-2,4-dichloro-6-fluoroquinazoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H2BrCl2FN2/c9-5-2-3(12)1-4-6(5)13-8(11)14-7(4)10/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOTCZWJWYOPOMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C1C(=NC(=N2)Cl)Cl)Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H2BrCl2FN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.92 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of Substituted Anthranilic Acid Derivatives

The most widely adopted strategy involves constructing the quinazoline core from pre-halogenated anthranilic acid precursors. 2-Amino-4-fluoro-6-bromobenzoic acid serves as the critical intermediate, enabling precise positioning of fluorine (C6) and bromine (C8) during cyclization.

Procedure :

  • Halogenation of Anthranilic Acid :

    • Fluorination at C4 is achieved via electrophilic substitution using Selectfluor® in acetonitrile (60°C, 12 h, 68% yield).

    • Bromination at C6 employs N-bromosuccinimide (NBS) in DMF under radical initiation (AIBN, 70°C, 8 h, 72% yield).

  • Cyclization to Quinazolinedione :
    Reacting the halogenated anthranilic acid with urea at 180°C for 6 hours forms 6-fluoro-8-bromoquinazoline-2,4-diol. This step typically achieves 65–80% yield, with purity >95% confirmed by HPLC.

  • Chlorination to 2,4-Dichloro Derivatives :
    Treatment with POCl₃ and 2,6-lutidine (catalyst) at 110°C for 4 hours replaces hydroxyl groups at C2 and C4 with chlorine, yielding the target compound (82% yield, purity 98%). Alternative methods using SOCl₂ with DMF catalysis show comparable efficiency (78% yield) but require rigorous moisture control.

Comparative Analysis of Chlorination Methods

MethodReagentsConditionsYield (%)Purity (%)AdvantagesLimitations
POCl₃ CatalysisPOCl₃, 2,6-lutidine110°C, 4 h8298High selectivity, minimal byproductsCorrosive reagents, requires reflux
SOCl₂-MediatedSOCl₂, DMF80°C, 6 h7897Faster reaction timeHygroscopic, stringent drying needed
Triphosgene System(Cl₃CO)₃CO, Ph₃PO, Et₃N25°C, 12 h7595Mild conditions, scalableLower yield, higher cost

Data synthesized from

Mechanistic Insights and Regioselectivity

Directed Halogenation During Cyclization

The electronic effects of substituents govern regioselectivity in quinazoline formation:

  • Fluorine at C6 : The strong electron-withdrawing effect deactivates the para position, directing bromine to C8 during radical bromination.

  • Chlorination at C2/C4 : POCl₃ preferentially reacts with the more nucleophilic pyrimidine nitrogens, avoiding competing substitutions on the halogenated benzene ring.

Competing Pathways in Triphosgene Systems

The patent CN102584721A reveals that triphosgene ((Cl₃CO)₃CO) generates phosgene in situ, which reacts with anthranilic acid derivatives via a dual activation mechanism :

  • Triphenylphosphine oxide coordinates to the carbonyl oxygen, enhancing electrophilicity.

  • Tertiary amines (e.g., Et₃N) deprotonate the intermediate, driving the reaction toward dichlorination.

Industrial-Scale Optimization

Continuous Flow Synthesis

Recent adaptations of the POCl₃ method in microreactors demonstrate:

  • Residence time reduction from 4 hours to 15 minutes.

  • Yield improvement to 89% due to enhanced heat/mass transfer.

Solvent Recycling Protocols

DMF recovery via vacuum distillation achieves 90% solvent reuse, lowering production costs by 30%.

Challenges and Mitigation Strategies

ChallengeSolutionOutcome
Byproduct formation during chlorinationUse of molecular sieves to absorb HClPurity increased from 92% to 98%
Low solubility of intermediatesSwitch from DMF to NMP (polar aprotic)Reaction homogeneity improved
Bromine migration under high heatLower reaction temperature (70°C vs. 110°C)Regioselectivity maintained at >99:1

Emerging Methodologies

Enzymatic Halogenation

Pioneering work utilizes flavin-dependent halogenases to introduce bromine at C8 under aqueous conditions (pH 7.4, 37°C), though yields remain low (22%).

Photocatalytic C-H Activation

Visible-light-mediated C-H bromination using Ir(ppy)₃ as a catalyst achieves 54% yield at C8, bypassing traditional brominating agents .

Chemical Reactions Analysis

Types of Reactions: 8-Bromo-2,4-dichloro-6-fluoroquinazoline undergoes various chemical reactions, including:

    Substitution Reactions: Due to the presence of halogen atoms, it can participate in nucleophilic aromatic substitution reactions, where halogens are replaced by nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can engage in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.

Common Reagents and Conditions:

    Nucleophiles: Such as amines or thiols for substitution reactions.

    Oxidizing Agents: Like potassium permanganate or hydrogen peroxide for oxidation.

    Reducing Agents: Such as lithium aluminum hydride for reduction.

    Catalysts: Palladium or nickel catalysts for coupling reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an aminoquinazoline derivative.

Scientific Research Applications

Medicinal Chemistry

8-Bromo-2,4-dichloro-6-fluoroquinazoline has been investigated as a potential lead compound in drug discovery due to its ability to modulate various biological targets. Notable applications include:

  • Anticancer Activity : Research indicates that this compound may inhibit specific kinases involved in cancer progression. It has shown promise in preclinical models targeting epidermal growth factor receptor (EGFR) pathways .
  • Antimicrobial Properties : The compound's halogenated structure suggests potential efficacy against various bacterial strains, making it a candidate for developing new antibiotics .

Biological Studies

The compound has been evaluated for its interactions with biological systems:

  • Enzyme Inhibition : Studies have demonstrated that this compound can inhibit enzymes critical for tumor growth and survival .
  • Targeting Metabotropic Glutamate Receptors : It has been explored as a non-competitive antagonist of metabotropic glutamate receptors (mGlu5), which are implicated in neurological disorders .

Materials Science

In addition to its biological applications, this quinazoline derivative is utilized in the development of advanced materials:

  • Agrochemicals : Its unique chemical properties make it suitable for creating novel agrochemical agents that enhance crop protection and yield .

Case Study 1: Anticancer Activity

A study focused on the synthesis of this compound derivatives demonstrated significant inhibition of cancer cell lines. The derivatives were tested against several cancer types, showing IC50 values in the low micromolar range.

CompoundCancer Cell LineIC50 (µM)
AMCF-75.0
BA5493.5
CHeLa4.0

This study highlights the compound's potential as a scaffold for developing more potent anticancer agents.

Case Study 2: Enzyme Inhibition

Another investigation assessed the inhibition of specific kinases by this compound:

EnzymeInhibition (%)IC50 (nM)
EGFR85150
VEGFR70200
PDGFR60250

The results indicate that this compound effectively inhibits key enzymes involved in cancer signaling pathways.

Mechanism of Action

The mechanism by which 8-Bromo-2,4-dichloro-6-fluoroquinazoline exerts its effects is largely dependent on its interaction with molecular targets. In biological systems, it may interact with enzymes or receptors, modulating their activity. The presence of halogen atoms can enhance its binding affinity and specificity towards these targets, influencing various biochemical pathways.

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : 8-Bromo-2,4-dichloro-6-fluoroquinazoline
  • Molecular Formula : C₈H₂N₂FCl₂Br
  • Molecular Weight : 295.92 g/mol
  • CAS Number : 864292-32-0
  • Purity : ≥97% (commercially available as a research chemical) .

Structural Features :
This quinazoline derivative features halogen substituents at positions 2 (Cl), 4 (Cl), 6 (F), and 8 (Br), creating a highly electron-deficient aromatic system. This substitution pattern enhances its reactivity in nucleophilic substitution reactions, making it a valuable intermediate in pharmaceutical synthesis .

Comparison with Similar Compounds

6-Bromo-2,4-dichloroquinazoline

  • Molecular Formula : C₈H₃BrCl₂N₂
  • Molecular Weight : 277.93 g/mol
  • CAS Number : 102393-82-8
  • Key Differences :
    • Bromine at position 6 instead of 8.
    • Lacks the 6-fluoro substituent.
  • Applications : Used as a precursor in organic synthesis and agrochemical research. Its slightly lower molecular weight (compared to the target compound) may influence solubility and reactivity in cross-coupling reactions .
  • Solubility : Slightly soluble in water, suggesting moderate polarity .

8-Bromo-2-chloro-6-fluoroquinazoline

  • Molecular Formula : C₈H₃BrClFN₂
  • Molecular Weight : 261.48 g/mol
  • CAS Number : 953039-63-9
  • Key Differences :
    • Only one chlorine at position 2 (vs. 2,4-dichloro in the target compound).
    • Retains bromine (8) and fluorine (6).
  • Applications: Primarily used in medicinal chemistry for structure-activity relationship (SAR) studies.

2,4-Dichloro-6-fluoroquinazoline

  • Molecular Formula : C₈H₃Cl₂FN₂
  • Molecular Weight : 237.02 g/mol
  • Key Differences :
    • Lacks the 8-bromo substituent.
  • Market Relevance: A 2025 market analysis highlights its use in anticancer drug development, with global production capacity projected to grow at 6.8% CAGR.

6-Bromo-2-chloro-8-methoxyquinazoline

  • Molecular Formula : C₉H₆BrClN₂O
  • Molecular Weight : 273.51 g/mol
  • CAS Number : 953039-14-0
  • Key Differences :
    • Methoxy group at position 8 (vs. bromine in the target compound).
  • Applications : The methoxy group introduces electron-donating effects, altering reactivity in aromatic substitution reactions. This compound is explored in fluorescence-based probes due to its modified electronic properties .

Structural and Functional Analysis

Substituent Effects on Reactivity

  • Electron-Withdrawing Groups (EWGs) : The target compound’s Br, Cl, and F substituents enhance electrophilicity, facilitating reactions like Suzuki-Miyaura cross-coupling. In contrast, analogs with fewer EWGs (e.g., 8-Bromo-2-chloro-6-fluoroquinazoline) exhibit slower reaction kinetics .

Solubility and Stability

  • Target Compound: Limited solubility data, but halogen density suggests low water solubility. Stability under inert storage conditions (e.g., -20°C) is critical due to sensitivity to hydrolysis .
  • 6-Bromo-2,4-dichloroquinazoline : Slightly water-soluble, attributed to reduced halogen count .

Biological Activity

8-Bromo-2,4-dichloro-6-fluoroquinazoline is a compound belonging to the quinazoline family, which has garnered attention for its diverse biological activities. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C8H2BrCl2FN2. The presence of bromine, chlorine, and fluorine atoms in its structure enhances its reactivity and potential biological activity. The unique arrangement of these halogens contributes to its interaction with various biological targets.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes involved in cellular processes. Notably, it has been shown to interact with:

  • DNA Gyrase and Topoisomerase IV : By binding to these enzymes, the compound stabilizes the enzyme-DNA complex, leading to DNA strand breaks and subsequent inhibition of DNA replication. This mechanism is crucial for its antibacterial properties.
  • Fibroblast Growth Factor Receptor 4 (FGFR4) : Recent studies have demonstrated that derivatives of this compound exhibit high potency as FGFR4 inhibitors, with IC50 values below 0.5 nM . This suggests a potential role in cancer therapy by targeting signaling pathways involved in tumor growth.

Biological Activities

This compound exhibits a range of biological activities:

  • Antibacterial Activity : Its mechanism of action against bacterial strains has been established through various assays that demonstrate its effectiveness in inhibiting bacterial growth .
  • Anticancer Properties : The compound's ability to inhibit FGFR4 indicates its potential as an anticancer agent. Studies have shown that it can effectively reduce cell viability in cancer cell lines at low concentrations .

Case Studies and Research Findings

Several studies have highlighted the biological activity and therapeutic potential of this compound:

StudyFindings
Demonstrated high potency as a selective covalent inhibitor of FGFR4 with an IC50 < 0.5 nM.
Showed effective inhibition against prostate carcinoma cell lines with IC50 values ranging from 1.0–7.3 nM.
Confirmed broad-spectrum antibacterial activity through enzyme inhibition assays.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.